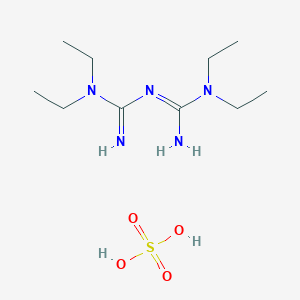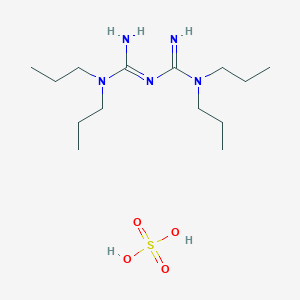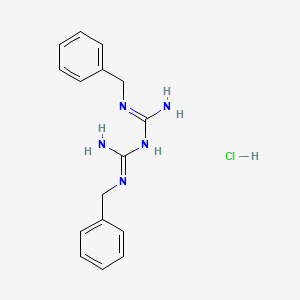
N1,N1,N5,N5-tetraethylbiguanide sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N1,N5,N5-tetraethylbiguanide sulfate: is a chemical compound belonging to the biguanide class It is characterized by the presence of two biguanide groups, each substituted with two ethyl groups, and is combined with sulfate as the counterion
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N5,N5-tetraethylbiguanide sulfate typically involves the reaction of biguanide derivatives with ethylating agents under controlled conditions. One common method includes the reaction of biguanide with diethyl sulfate in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is often purified through recrystallization or other separation techniques to remove any impurities.
化学反応の分析
Types of Reactions: N1,N1,N5,N5-tetraethylbiguanide sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The ethyl groups can be substituted with other alkyl or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N1,N1,N5,N5-tetraethylbiguanide oxide, while substitution reactions can produce various alkylated or functionalized derivatives.
科学的研究の応用
Chemistry: N1,N1,N5,N5-tetraethylbiguanide sulfate is used as a reagent in organic synthesis, particularly in the preparation of other biguanide derivatives. It serves as a building block for the synthesis of complex molecules.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and cellular processes.
Medicine: this compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its structure allows for the design of drugs with specific biological activities.
Industry: In industrial applications, this compound is used in the formulation of various products, including disinfectants and preservatives. Its chemical stability and reactivity make it suitable for use in different industrial processes.
作用機序
The mechanism of action of N1,N1,N5,N5-tetraethylbiguanide sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the modulation of cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N1,N1,N5,N5-tetraethylbiguanide hydrochloride: Similar in structure but with hydrochloride as the counterion.
N1,N1,N5,N5-tetramethylbiguanide sulfate: Similar structure with methyl groups instead of ethyl groups.
N1,N1,N5,N5-tetramethylbiguanide hydrochloride: Similar structure with methyl groups and hydrochloride as the counterion.
Uniqueness: N1,N1,N5,N5-tetraethylbiguanide sulfate is unique due to its specific ethyl substitutions and sulfate counterion, which can influence its solubility, reactivity, and biological activity. The presence of ethyl groups may enhance its lipophilicity and ability to interact with lipid membranes, making it distinct from its methyl-substituted counterparts.
特性
IUPAC Name |
2-(N,N-diethylcarbamimidoyl)-1,1-diethylguanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N5.H2O4S/c1-5-14(6-2)9(11)13-10(12)15(7-3)8-4;1-5(2,3)4/h5-8H2,1-4H3,(H3,11,12,13);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYWHNQWJZIUHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=NC(=N)N(CC)CC)N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)/C(=N/C(=N)N(CC)CC)/N.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Hydroxy-4,5-dimethyl-5-(4-methylpent-3-enyl)-2-oxo-1,3-oxazolidin-3-yl]acetic acid](/img/structure/B8045636.png)

![[4-(4-Oxooctahydroquinolin-1-yl)phenyl]acetonitrile](/img/structure/B8045646.png)






![2-[N,N-di(propan-2-yl)carbamimidoyl]-1,1-di(propan-2-yl)guanidine;sulfuric acid](/img/structure/B8045720.png)



